magnesium;4H-naphthalen-4-id-1-amine;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;4H-naphthalen-4-id-1-amine;bromide is a chemical compound with the molecular formula C10H10BrMgN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains magnesium and bromide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4H-naphthalen-4-id-1-amine;bromide typically involves the reaction of 4-bromo-1-naphthylamine with a Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually involve low temperatures to control the reactivity of the Grignard reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;4H-naphthalen-4-id-1-amine;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: It can be reduced to form dihydronaphthalene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Magnesium;4H-naphthalen-4-id-1-amine;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of magnesium;4H-naphthalen-4-id-1-amine;bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with cellular components, leading to changes in cellular function and activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;4H-naphthalen-4-id-1-amine;chloride
- Magnesium;4H-naphthalen-4-id-1-amine;iodide
- Magnesium;4H-naphthalen-4-id-1-amine;fluoride
Uniqueness
Magnesium;4H-naphthalen-4-id-1-amine;bromide is unique due to the presence of the bromide ion, which imparts specific reactivity and properties to the compound. Compared to its chloride, iodide, and fluoride analogs, the bromide derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
255719-65-4 |
---|---|
Molekularformel |
C10H8BrMgN |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
magnesium;4H-naphthalen-4-id-1-amine;bromide |
InChI |
InChI=1S/C10H8N.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H,11H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FZWPSYFRARUOIP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)[C-]=CC=C2N.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.